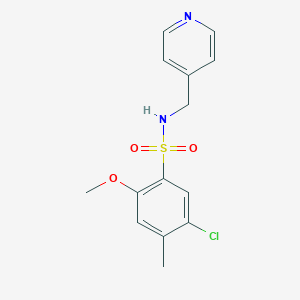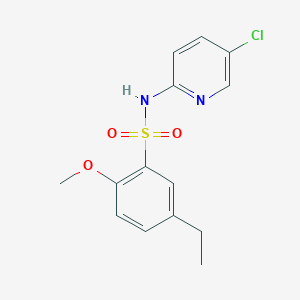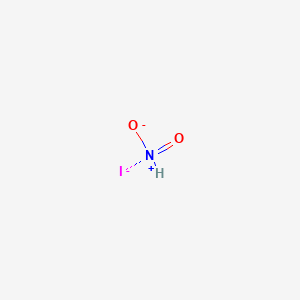
5-chloro-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include the induction of apoptosis, inhibition of angiogenesis, and modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are numerous future directions for the study of 5-chloro-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. These include the development of new synthetic methods for the compound, the investigation of its potential applications in other scientific fields such as agriculture and environmental science, and the exploration of its mechanism of action in more detail.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential for a range of scientific applications. Its potent anticancer activity and various biochemical and physiological effects make it a promising candidate for further study and development.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with pyridine-4-methanol in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound.
Scientific Research Applications
5-chloro-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anticancer activity against various cancer cell lines.
Properties
Molecular Formula |
C14H15ClN2O3S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-3-5-16-6-4-11/h3-8,17H,9H2,1-2H3 |
InChI Key |
XXSQRDQEUWYIBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=NC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)





